molecular formula C20H21F3N2O2S B460247 Methyl 2-[6-(1-adamantyl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetate CAS No. 489463-13-0

Methyl 2-[6-(1-adamantyl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetate

Cat. No.: B460247
CAS No.: 489463-13-0
M. Wt: 410.5g/mol
InChI Key: BERNRSITXVCANU-UHFFFAOYSA-N
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Description

Methyl 2-[6-(1-adamantyl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetate is a useful research compound. Its molecular formula is C20H21F3N2O2S and its molecular weight is 410.5g/mol. The purity is usually 95%.
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Biological Activity

Methyl 2-[6-(1-adamantyl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetate (CAS No. 489463-13-0) is a synthetic compound with potential therapeutic applications. Its unique structure, characterized by the presence of an adamantyl group and a trifluoromethyl pyridine moiety, suggests interesting biological properties. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C20H21F3N2O2S
  • Molecular Weight : 410.45 g/mol
  • Boiling Point : Predicted at 485.2 ± 45.0 °C
  • Density : Predicted at 1.37 ± 0.1 g/cm³
  • pKa : -3.34 ± 0.50

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways.

Inhibition of Cellular Necrosis

Research indicates that compounds with similar structural features can inhibit cellular necrosis by targeting necroptosis pathways. For instance, related sulfonamides have been shown to block receptor-interacting protein kinase (RIPK) pathways, which are crucial for necroptosis, suggesting that this compound may exhibit similar properties .

Neurotoxicity Evaluation

In studies evaluating neurotoxic effects, analogs of MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) were assessed for their capacity to induce neurotoxicity through monoamine oxidase (MAO) pathways. Compounds that were substrates for MAO-B exhibited neurotoxic effects. This suggests that this compound could potentially interact with MAO enzymes and influence neurotoxic outcomes .

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of related compounds have indicated potential efficacy against various bacterial strains. The presence of the pyridine ring and the sulfur atom in the structure may enhance its interaction with microbial targets, leading to inhibitory effects on growth.

Case Studies and Research Findings

StudyFindings
Kato et al., 2020Investigated the reactivity of thiosulfonates; compounds similar to this compound showed significant reactivity with thiols, suggesting potential applications in drug design .
BenchChem AnalysisReported that related compounds exhibit high purity and are suitable for research applications, indicating a growing interest in their biological evaluation.

Properties

IUPAC Name

methyl 2-[6-(1-adamantyl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F3N2O2S/c1-27-17(26)10-28-18-14(9-24)15(20(21,22)23)5-16(25-18)19-6-11-2-12(7-19)4-13(3-11)8-19/h5,11-13H,2-4,6-8,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BERNRSITXVCANU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=C(C(=CC(=N1)C23CC4CC(C2)CC(C4)C3)C(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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